2-(Benzyloxy)-1-bromo-5-chloro-3-fluorobenzene

Catalog No.
S14598948
CAS No.
M.F
C13H9BrClFO
M. Wt
315.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzyloxy)-1-bromo-5-chloro-3-fluorobenzene

Product Name

2-(Benzyloxy)-1-bromo-5-chloro-3-fluorobenzene

IUPAC Name

1-bromo-5-chloro-3-fluoro-2-phenylmethoxybenzene

Molecular Formula

C13H9BrClFO

Molecular Weight

315.56 g/mol

InChI

InChI=1S/C13H9BrClFO/c14-11-6-10(15)7-12(16)13(11)17-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

CIEUOHMJEPHPCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)Cl)F

2-(Benzyloxy)-1-bromo-5-chloro-3-fluorobenzene is an organic compound classified as a benzene derivative, characterized by the presence of a benzyloxy group, a bromine atom, a chlorine atom, and a fluorine atom attached to a benzene ring. Its molecular formula is C13_{13}H9_9BrClF and it has a molecular weight of 315.56 g/mol. The unique arrangement of these substituents imparts distinct chemical properties that make this compound of interest in various fields, including organic chemistry and medicinal chemistry.

  • Substitution Reactions: The compound can participate in both nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms. These reactions can lead to the formation of various derivatives.
  • Oxidation and Reduction: The benzyloxy group can be oxidized or reduced under specific conditions, resulting in different functional derivatives.
  • Coupling Reactions: This compound can be utilized in cross-coupling reactions, such as Suzuki or Heck reactions, which are essential for synthesizing more complex organic molecules.

While specific biological activities of 2-(Benzyloxy)-1-bromo-5-chloro-3-fluorobenzene may not be extensively documented, compounds with similar structures often exhibit significant biological properties. The presence of halogen substituents can enhance lipophilicity and bioactivity, making such compounds potential candidates for pharmacological applications. They may interact with various biological targets, including enzymes and receptors, influencing their activity.

The synthesis of 2-(Benzyloxy)-1-bromo-5-chloro-3-fluorobenzene typically involves multiple steps:

  • Bromination: A suitable benzene derivative is brominated to introduce the bromine atom.
  • Nucleophilic Substitution: The benzyloxy group is introduced via nucleophilic substitution.
  • Chlorination and Fluorination: These steps can be performed using appropriate halogenating agents under controlled conditions to ensure selective substitution.

In industrial settings, optimized reaction conditions such as the use of catalysts and temperature control are employed to maximize yield and purity .

2-(Benzyloxy)-1-bromo-5-chloro-3-fluorobenzene has several applications:

  • Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
  • Biological Studies: The compound is used as a probe in biochemical assays and studies of enzyme interactions.
  • Industrial Use: It finds applications in producing specialty chemicals and materials, including polymers and advanced materials for electronics .

The interaction studies involving 2-(Benzyloxy)-1-bromo-5-chloro-3-fluorobenzene focus on its ability to influence enzyme activity or receptor binding. The structural features, particularly the halogen atoms and the benzyloxy group, affect its binding affinity and specificity towards various molecular targets. This makes it valuable in designing experiments aimed at understanding biochemical pathways or developing new therapeutic agents.

Several compounds share structural similarities with 2-(Benzyloxy)-1-bromo-5-chloro-3-fluorobenzene. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(Benzyloxy)-3-bromo-5-fluorobenzeneBenzyloxy, bromo, fluoro groupsDifferent substitution pattern affecting reactivity
2-(Benzyloxy)-5-bromo-1-chloro-3-fluorobenzeneSimilar halogenation but different positionVariations in reactivity due to different positions of halogens
1-(Benzyloxy)-3-chloro-5-fluorobenzeneBenzyloxy, chloro, fluoro groupsUnique due to the absence of bromine

Uniqueness: The uniqueness of 2-(Benzyloxy)-1-bromo-5-chloro-3-fluorobenzene lies in its specific arrangement of substituents on the benzene ring, which influences its chemical reactivity and potential applications. The combination of bromine, chlorine, fluorine, and benzyloxy groups provides distinct chemical properties that are not found in other similar compounds .

XLogP3

4.8

Hydrogen Bond Acceptor Count

2

Exact Mass

313.95093 g/mol

Monoisotopic Mass

313.95093 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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